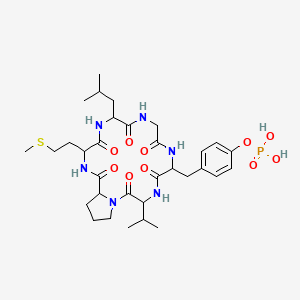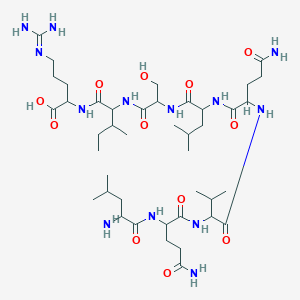
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) is a cyclic peptide composed of glycine, tyrosine (phosphorylated), valine, proline, methionine, and leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The phosphorylated tyrosine is introduced using a protected phosphotyrosine derivative to prevent unwanted side reactions. The final cyclization step is achieved by coupling the N-terminal glycine to the C-terminal leucine, forming the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired cyclic peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the phosphorylated tyrosine.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Dephosphorylated tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and phosphorylation.
Biology: Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.
Medicine: Potential therapeutic applications in targeting specific protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and biosensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(-Gly-Tyr-Val-Pro-Met-Leu): Lacks the phosphorylated tyrosine, resulting in different biological activity.
Cyclo(-Gly-Tyr(PO3H2)-Ala-Pro-Met-Leu): Substitution of valine with alanine alters its structural and functional properties.
Uniqueness
Cyclo(-Gly-Tyr(PO3H2)-Val-Pro-Met-Leu) is unique due to the presence of the phosphorylated tyrosine, which significantly impacts its biological activity and potential applications. The cyclic structure also provides enhanced stability compared to linear peptides.
Eigenschaften
IUPAC Name |
[4-[[12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N6O10PS/c1-18(2)15-23-28(40)33-17-26(39)34-24(16-20-8-10-21(11-9-20)48-49(45,46)47)30(42)37-27(19(3)4)32(44)38-13-6-7-25(38)31(43)35-22(12-14-50-5)29(41)36-23/h8-11,18-19,22-25,27H,6-7,12-17H2,1-5H3,(H,33,40)(H,34,39)(H,35,43)(H,36,41)(H,37,42)(H2,45,46,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYJJJJFSNJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N6O10PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)


![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)



![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)

